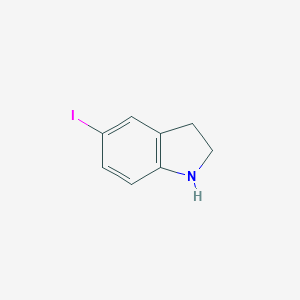

5-Iodoindoline

Übersicht

Beschreibung

Synthesis Analysis

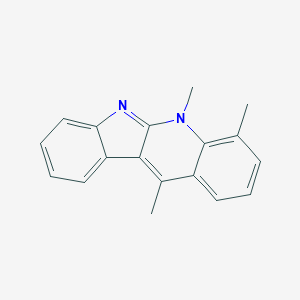

The synthesis of 5-Iodoindoline and its derivatives is a key area of research, exploring various methodologies to achieve high yield and purity. For instance, the radiosynthesis of 5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a derivative of 5-Iodoindoline, has been accomplished through radioiodination followed by acidic deprotection, showing potential as a ligand for nicotinic acetylcholine receptors (Horti et al., 1999). Additionally, synthesis approaches for 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective ring closure have been developed, demonstrating the versatility of iodine in facilitating complex synthesis pathways (Verma et al., 2011).

Molecular Structure Analysis

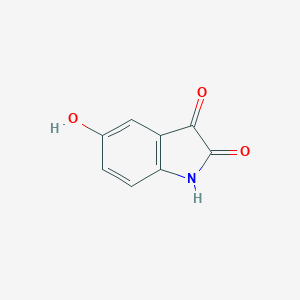

The molecular structure of 5-Iodoindoline and its derivatives has been extensively studied, revealing intricate details about their arrangement and interactions. For example, the crystal structure of 1-ethyl-5-iodoindolin-2-one showcases molecules arranged in columns, interacting via intermolecular hydrogen bonds and iodine short contacts, presenting a one-dimensional zigzag iodine chain (Zhang et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 5-Iodoindoline has led to the development of novel reactions and the understanding of its reactivity. The iodine-catalyzed oxidative functionalization of azaarenes with benzylic C(sp3)-H bonds via N-alkylation/amidation cascade, for instance, highlights the compound's potential in facilitating diverse chemical transformations (Luo et al., 2016).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Indole-based compounds, including “5-Iodoindoline”, are being explored for their potential in the development of anti-neurodegenerative agents . Neurodegenerative disorders (NDs) are a significant socio-economic burden, and there is an urgent need for effective treatments .

Methods of Application or Experimental Procedures

The development of these compounds involves the design and synthesis of various small molecules that can modulate molecular targets involved in NDs . The specific methods and procedures would depend on the particular compound and target.

2. Materials Science

Summary of the Application

Iodine clocks, which can involve iodine-based compounds like “5-Iodoindoline”, offer opportunities in materials science . They can be used for time-programming of supramolecular assembly and sol–gel transition .

Methods of Application or Experimental Procedures

The application involves exploiting the dynamic removal of iodine from these systems, which can have significant consequences for their reaction dynamics . This can be used for time-controlled autonomous dissipative self-assembly .

3. C2-Functionalization of Indole

Summary of the Application

The C2-functionalization of indole, which can involve “5-Iodoindoline”, is a significant area of research in synthetic and pharmaceutical chemistry . This process involves the umpolung, or polarity inversion, of the indole molecule, especially at the C2 and C3 positions .

Methods of Application or Experimental Procedures

The development of these compounds involves the design and synthesis of various small molecules that can modulate molecular targets . The specific methods and procedures would depend on the particular compound and target.

Results or Outcomes

While the results are not specific to “5-Iodoindoline”, C2-functionalized indoles have substantial importance in synthetic and pharmaceutical chemistry . This approach has several advantages and has been the subject of numerous research articles .

4. Nematicidal and Insecticidal Activities

Summary of the Application

Halogenated indoles, including “5-Iodoindoline”, have been found to have nematicidal and insecticidal activities . These compounds can induce parasite death and interact proficiently with certain amino acids of pentameric GluCl in docking analysis .

Methods of Application or Experimental Procedures

The application involves the use of these compounds as pesticides, with the specific methods and procedures depending on the particular compound, target pest, and environmental conditions .

5. Synthetic Chemistry

Summary of the Application

Indole is the core structure of many bioactive compounds owing to its high affinity to bind with most biological targets . Indole derivatives have many interesting pharmacological properties such as hypoglycemic, antibacterial, analgesic, antiviral, anticancer, protein kinase inhibitor, anti-obesity, antifungal, and antidiabetic activities .

Methods of Application or Experimental Procedures

The development of these compounds involves the design and synthesis of various small molecules that can modulate molecular targets . The specific methods and procedures would depend on the particular compound and target.

6. Time-Controlled Autonomous Dissipative Self-Assembly

Summary of the Application

Iodine clocks, which can involve iodine-based compounds like “5-Iodoindoline”, offer opportunities in materials science . They can be used for time-programming of supramolecular assembly and sol–gel transition .

Methods of Application or Experimental Procedures

The application involves exploiting the dynamic removal of iodine from these systems, which can have significant consequences for their reaction dynamics . This can be used for time-controlled autonomous dissipative self-assembly .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADZERKEXPUPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodoindoline | |

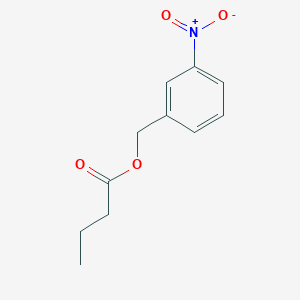

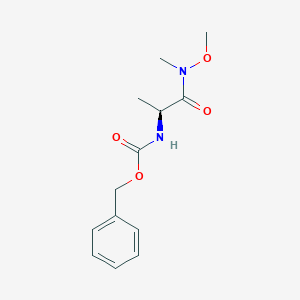

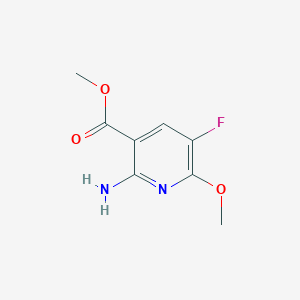

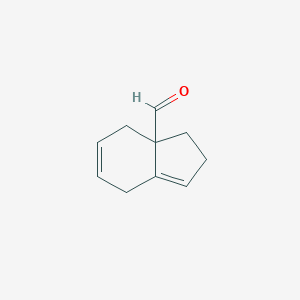

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

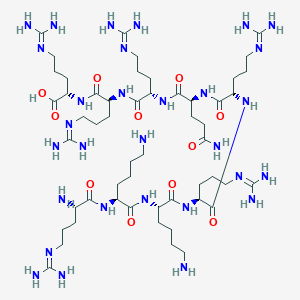

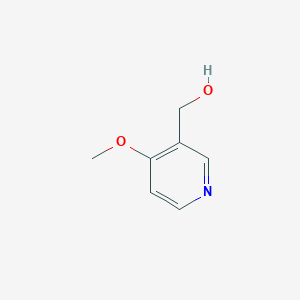

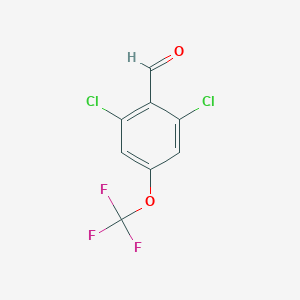

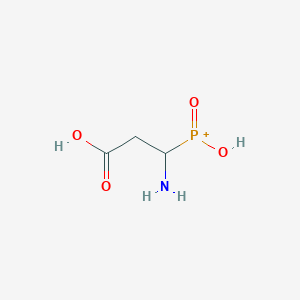

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.